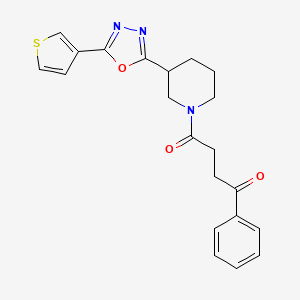

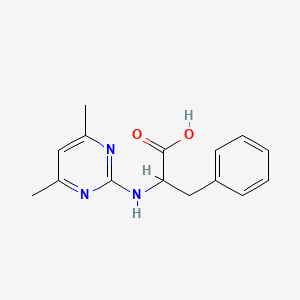

(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

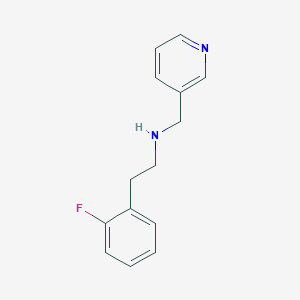

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has been used in the synthesis of analogs of the partial dopamine receptor agonist BP 897 .

Synthesis Analysis

The synthesis of this compound involves the parallel amidation of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine . This method is fast and high-yielding, producing analogs of the partial dopamine receptor agonist BP 897 .Molecular Structure Analysis

The piperazine ring in this compound adopts a chair conformation . The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis

The compound has been used in the synthesis of high affinity dopamine D(3) receptor ligands . The novel compounds were obtained in good to excellent yield and purity .Scientific Research Applications

Anticancer and Antiproliferative Activities

Research has demonstrated that thioxothiazolidin-4-one derivatives exhibit significant anticancer and antiproliferative effects. For instance, a study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives that inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Another investigation into 4-thiazolidinone-, pyridine-, and piperazine-based conjugates revealed their antiproliferative effect on human leukemic cells, with certain compounds showing the ability to induce cell death (Sharath Kumar et al., 2014).

Antimicrobial Activities

Compounds featuring the thioxothiazolidin-4-one structure have also shown promise in antimicrobial applications. A study on a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showcased significant antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012). This suggests the utility of these compounds in developing new antimicrobial agents.

Biological Activity Enhancement Through Hybrid Molecules

The synthesis of hybrid molecules combining the thioxothiazolidin-4-one structure with other pharmacophoric fragments has been explored to enhance biological activity. For example, hybrids incorporating imidazole and piperazine-thiosemicarbazone were found to be potent inhibitors of Mycobacterium tuberculosis, demonstrating the effectiveness of such structural combinations in tackling infectious diseases (Jallapally et al., 2014).

Synthesis and Structural Analysis

Beyond biological activities, research into the synthesis and structural analysis of (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one derivatives has provided insights into their chemical properties and potential applications. Studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT calculations have contributed to a deeper understanding of these compounds' chemical behavior and reactivity (Kumara et al., 2017).

Mechanism of Action

properties

IUPAC Name |

(5E)-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-20-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13-14(19)16-15(21)22-13/h2-5,10H,6-9H2,1H3,(H,16,19,21)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTHVCNHSJTLEO-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C=C3C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/C=C/3\C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)

![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)